

A-966492: A Potent Inhibitor of PARP-1 and PARP-2

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

A-966492 is a highly potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2.[1][2][3][4][5] With a Ki of 1 nM for PARP-1 and 1.5 nM for PARP-2, A-966492 stands out as one of the most potent PARP inhibitors identified to date.[1][2][3][4][5][6] This benzimidazole carboxamide derivative demonstrates excellent cellular potency, oral bioavailability across multiple species, and the ability to cross the blood-brain barrier.[1][6][7] Its mechanism of action, centered on the inhibition of DNA repair pathways, makes it a significant agent for cancer therapy, particularly in combination with DNA-damaging agents. This document provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental protocols related to A-966492.

Chemical Structure and Properties

A-966492, with the IUPAC name (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, is a structurally distinct benzimidazole analogue.[1][6]



Property	Value	Reference
CAS Number	934162-61-5	[1][2][6][7][8]
Molecular Formula	C18H17FN4O	[1][2][6][7][8]
Molecular Weight	324.35 g/mol	[2][6][7]
SMILES	C1CC(NC1)C2=CC(=C(C=C2) C3=NC4=C(C=CC=C4N3)C(= O)N)F	[7]
Appearance	White solid powder	[6]
Purity	≥98%	[8]

Table 1: Physicochemical Properties of A-966492

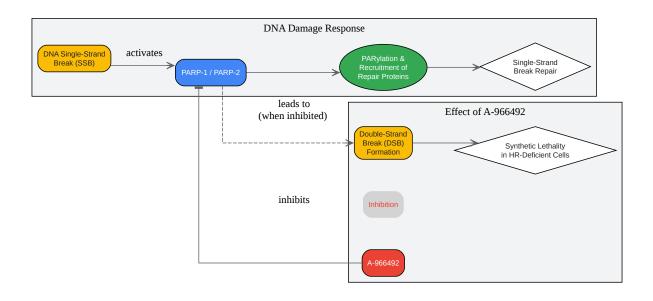
Solvent	Solubility	Reference
DMSO	≥32.4 mg/mL	[1]
Water	Insoluble	[7]
Ethanol	Insoluble	[7]

Table 2: Solubility of A-966492

Mechanism of Action and Biological Activity

A-966492 exerts its biological effects through the potent inhibition of PARP-1 and PARP-2.[1][2] [3][4][5] These enzymes play a critical role in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs). By inhibiting PARP, **A-966492** prevents the recruitment of DNA repair machinery to the site of damage. This leads to the accumulation of unrepaired SSBs, which upon DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inability to repair these DSBs results in synthetic lethality and cell death.





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Diagram 1: Mechanism of Action of **A-966492** in PARP Inhibition.

In Vitro Activity

A-966492 demonstrates potent inhibition of PARP-1 and PARP-2 in enzymatic assays and significant activity in cellular assays.[6][7]

Target	Assay Type	Value	Reference
PARP-1	Cell-free assay (Ki)	1 nM	[1][2][3][4][5][6][7]
PARP-2	Cell-free assay (Ki)	1.5 nM	[1][2][3][4][5]
PARP-1	Whole cell assay (EC50)	1 nM	[6][7]



Table 3: In Vitro Inhibitory Activity of A-966492

In Vivo Efficacy and Pharmacokinetics

In vivo studies have shown that **A-966492** is orally bioavailable and demonstrates significant antitumor activity, both as a single agent in BRCA1-deficient models and in combination with DNA-damaging agents like temozolomide (TMZ) and carboplatin.[1][2][6][7]

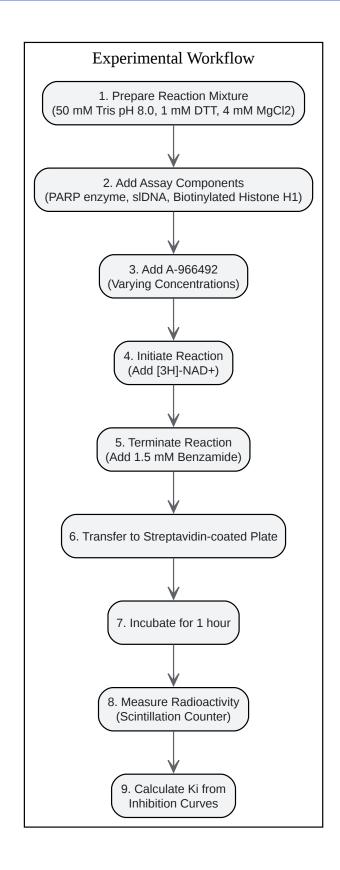
Species	Oral Bioavailability	Half-life (t1/2)	Reference
Sprague-Dawley Rats	34-72%	1.7-1.9 hours	[2][7]
Beagle Dogs	34-72%	1.7-1.9 hours	[2][7]
Cynomolgus Monkeys	34-72%	1.7-1.9 hours	[2][7]

Table 4: Pharmacokinetic Properties of A-966492 in Different Species

Experimental Protocols PARP Enzyme Inhibition Assay (In Vitro)

This protocol outlines the determination of the inhibitory constant (Ki) of **A-966492** against PARP-1 and PARP-2.





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Diagram 2: Workflow for PARP Enzyme Inhibition Assay.



Methodology:

- Reaction Buffer Preparation: The assay is conducted in a buffer containing 50 mM Tris (pH 8.0), 1 mM dithiothreitol (DTT), and 4 mM MgCl2.[7]
- Enzyme and Substrate Preparation: Reactions are set up in 96-well plates. Each well contains 1.5 μM [3H]-NAD+, 200 nM biotinylated histone H1, 200 nM slDNA, and either 1 nM PARP-1 or 4 nM PARP-2 enzyme.[7]
- Inhibitor Addition: **A-966492** is added at various concentrations to generate inhibition curves.
- Reaction Initiation and Termination: Reactions are initiated by adding the NAD+ substrate mixture to the enzyme mixture. After a set incubation period, the reactions are terminated by the addition of 1.5 mM benzamide.[7]
- Detection: The reaction mixtures are transferred to streptavidin-coated Flash Plates, incubated for 1 hour, and the radioactivity is measured using a TopCount microplate scintillation counter.[7]
- Data Analysis: The Ki values are determined from the inhibition curves at various substrate concentrations.[2][7]

Whole Cell PARP Inhibition Assay

This protocol describes the measurement of the half-maximal effective concentration (EC50) of **A-966492** in a cellular context.

Methodology:

- Cell Culture and Treatment: C41 cells are seeded in a 96-well plate and treated with varying concentrations of A-966492 for 30 minutes.[2][7]
- DNA Damage Induction: PARP activity is induced by treating the cells with 1 mM H2O2 for 10 minutes to cause DNA damage.[2][7]
- Cell Fixation and Permeabilization: Cells are washed with ice-cold PBS and fixed with a
 prechilled methanol/acetone (7:3) solution at -20°C for 10 minutes.[2][7]



- Immunostaining:
 - Plates are blocked with 5% nonfat dry milk in PBS-Tween (0.05%) for 30 minutes.
 - Cells are incubated with an anti-PAR antibody (10H) for 60 minutes.
 - After washing, cells are incubated with a goat anti-mouse FITC-coupled secondary antibody and 1 μg/mL DAPI for 60 minutes.[7]
- Data Acquisition and Analysis:
 - Fluorescence is measured using a microplate reader at the excitation and emission wavelengths for FITC (PAR signal) and DAPI (cell number).
 - PARP activity (FITC signal) is normalized to the cell number (DAPI signal).
 - The EC50 value is calculated from the dose-response curve.

Conclusion

A-966492 is a potent and promising PARP inhibitor with excellent preclinical activity. Its strong inhibition of PARP-1 and PARP-2, favorable pharmacokinetic profile, and demonstrated in vivo efficacy, particularly in combination therapies, highlight its potential as a valuable tool for cancer research and a candidate for further clinical development. The detailed protocols provided herein serve as a guide for researchers investigating the therapeutic applications of PARP inhibitors.

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